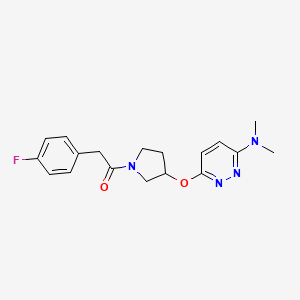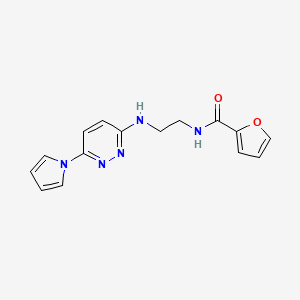
Ethyl 2-methyl-4-oxocyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methyl-4-oxocyclohexanecarboxylate, also known as Hagemann’s ester, is an organic compound that was first prepared and described in 1893 by German chemist Carl Hagemann . It is used in organic chemistry as a reagent in the synthesis of many natural products including sterols, trisporic acids, and terpenoids .
Synthesis Analysis
There are several approaches to synthesize Hagemann’s ester. In Hagemann’s approach, methylene iodide and two equivalents of ethyl acetoacetate react in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane. This precursor is treated with base to induce cyclization. Finally, heat is applied to generate Hagemann’s ester . Other approaches include Knoevenagel’s, Newman and Lloyd’s, and Mannich and Forneau’s approaches .Molecular Structure Analysis
The molecular formula of Ethyl 2-methyl-4-oxocyclohexanecarboxylate is C10H14O3 . The 3D structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis
Hagemann’s ester has been used as a key building block in many syntheses . For example, it can react with 4-methyl-aniline to get 2-oxo-cyclohexanecarboxylic acid p-toluidide .Physical And Chemical Properties Analysis
Ethyl 2-methyl-4-oxocyclohexanecarboxylate is a colorless liquid with a slightly fruity aroma. It is soluble in most organic solvents and insoluble in water. This ester is thermally stable, having a high decomposition temperature . It has a density of 1.078 g/mL at 25 °C .Scientific Research Applications
Synthesis of Natural Products
Hagemann’s ester is used in organic chemistry as a reagent in the synthesis of many natural products . This includes sterols, trisporic acids, and terpenoids .
Preparation of Dopamine Agonists
Ethyl 4-oxocyclohexanecarboxylate, a derivative of Hagemann’s ester, has been employed in the preparation of dopamine agonists . Dopamine agonists are important in the treatment of Parkinson’s disease and other neurological disorders.
Synthesis of Tetracyclic Diterpenes
This compound is also used in the synthesis of the skeleton of tetracyclic diterpenes . Tetracyclic diterpenes are a class of organic compounds that have potential therapeutic applications, including anti-inflammatory and anticancer activities.
Production of Other Chemicals
Ethyl 2-oxocyclohexanecarboxylate is used to produce other chemicals . For example, it can react with 4-methyl-aniline to get 2-oxo-cyclohexanecarboxylic acid p-toluidide .
Biochemical Research
Ethyl 2-oxocyclohexanecarboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis of Substituted Tetrahydrobenzofuran Derivatives
Methyl 2-oxocyclohexanecarboxylate, another derivative of Hagemann’s ester, has been used in the synthesis of substituted tetrahydrobenzofuran derivatives . These derivatives have potential applications in medicinal chemistry due to their wide range of biological activities.
Safety and Hazards
Future Directions
Ethyl 2-methyl-4-oxocyclohexanecarboxylate plays a crucial role in the synthesis of neuropeptide Y antagonist 1, which is currently being clinically investigated for the treatment of obesity . The convergent synthesis of 1 involves a stereoselective route to trans-spirolactone carboxylic acid intermediate 2a and aminopyrazole 3 .
Relevant Papers The relevant papers retrieved include “Bioorganic & Medicinal Chemistry Letters, 3, 639-639 (1993)” and "Tetrahedron Letters, 35, 417-417 (1994)" . These papers could provide more detailed information about the compound and its applications.
Mechanism of Action
Target of Action
Ethyl 2-methyl-4-oxocyclohexanecarboxylate, also known as Hagemann’s ester, is an organic compound used in organic chemistry as a reagent in the synthesis of many natural products . The primary targets of this compound are sterols, trisporic acids, and terpenoids . These targets play crucial roles in various biological processes, including cell membrane structure (sterols), fungal communication (trisporic acids), and a wide range of biological activities (terpenoids).
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it can react with 4-methyl-aniline to produce 2-oxo-cyclohexanecarboxylic acid p-toluidide . The exact mode of action depends on the specific synthesis process and the target molecule.
Biochemical Pathways
The compound affects various biochemical pathways depending on the target. For example, it plays a crucial role in the synthesis of neuropeptide Y antagonist 1, which is currently being clinically investigated for the treatment of obesity . The synthesis involves a stereoselective route to trans-spirolactone carboxylic acid intermediate 2a and aminopyrazole 3 .
Pharmacokinetics
Its physical properties such as density (1078 g/mL at 25 °C) and boiling point (268 to 272 °C) suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific target and synthesis process. For instance, in the synthesis of neuropeptide Y antagonist 1, the compound contributes to the formation of a key intermediate . This intermediate is crucial for the antagonist’s ability to inhibit neuropeptide Y, potentially helping to control obesity.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, its solubility in organic solvents, thermal stability, electrical insulation properties, and chemical resistance make it suitable for various synthesis processes . .
properties
IUPAC Name |
ethyl 2-methyl-4-oxocyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWSLDVKSOZIOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)CC1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-benzyl-1,3-thiazol-2-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2999444.png)



![Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2999452.png)
![1-[(4-Ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2999456.png)
![3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(furan-2-ylmethyl)oxamide](/img/structure/B2999460.png)
![Methyl 2-[(N,3-dicyano-4-fluoroanilino)methyl]furan-3-carboxylate](/img/structure/B2999461.png)
![N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]prop-2-enamide](/img/structure/B2999462.png)
![N-[(3,3-Difluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2999463.png)
![3-(3-Chlorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2999464.png)
![(5Z)-5-[(4-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2999465.png)
